![molecular formula C14H20N2O3 B2377571 2-(Dimethylamino)-4-(3,5-dimethylanilino)-4-oxobutanoic acid CAS No. 1030619-89-6](/img/structure/B2377571.png)
2-(Dimethylamino)-4-(3,5-dimethylanilino)-4-oxobutanoic acid
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Overview
Description
Synthesis Analysis
The synthesis of related compounds like N,N-dimethylaniline has been reported. A route for the direct synthesis of N,N-dimethylaniline from nitrobenzene and methanol was developed through the sequential coupling of the hydrogen production from methanol, hydrogenation of nitrobenzene to produce aniline, and N-methylation of aniline over a pretreated Raney-Ni® catalyst .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : The compound has been utilized in various synthesis processes. For instance, it's involved in the synthesis of diethyl 4-oxo-4H-pyran-2,5-dicarboxylate, which is a precursor for various derivatives including 4-oxo-4H-pyran-2,5-dicarboxylic acids (Obydennov, Röschenthaler, & Sosnovskikh, 2013).
Crystallization Studies : It has been used in studies of crystallization behavior, particularly in polymorphic mixtures of MPPO, which involves a serotonin receptor blocker (Nakata, Kiyosawa, Kagara, & Matsuoka, 2009).
Biochemical Research
Alzheimer's Disease Research : It has been used in the synthesis of a fluorescent probe for β-amyloids, offering potential in the molecular diagnosis of Alzheimer’s disease (Fa, Zhou, Zhang, Yin, Zhang, Huo, Hou, Luo, Mao, & Zhang, 2015).
Pesticide Residue Analysis : The compound has been synthesized for use in the development of sensitive ELISA methods for the analysis of pesticide residues in fruits, demonstrating its utility in agricultural and food safety research (Zhang, Sun, Hu, Shen, Yang, Liang, Sun, & Liu, 2008).
Fluorescence and Optical Studies
Fluorophore Research : It's been used in the biosynthetic incorporation of fluorophores into proteins, providing insights into protein structure and dynamics, and it has applications in both in vitro and in vivo studies (Summerer, Chen, Wu, Deiters, Chin, & Schultz, 2006).
Molecular Docking and Structural Analysis : The compound has been investigated for its vibrational, structural, electronic, and optical properties, with applications in molecular docking and nonlinear optical materials research (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
Mechanism of Action
Target of Action
Related compounds such as 2,6- and 3,5-dimethylaniline have been studied and found to interact with various cellular components .
Mode of Action
It’s suggested that similar compounds like 2,6- and 3,5-dimethylaniline and their derivatives induce lethality and mutagenicity in the adenine phosphoribosyltransferase (aprt +/−) gene in several chinese hamster ovary cell types .
Biochemical Pathways
Related compounds have been shown to undergo p450-mediated hydroxylation and phase ii conjugation .
Result of Action
Related compounds have been shown to cause dna strand breaks in a dose-dependent manner .
Action Environment
It’s known that the genotoxicity of related compounds can be influenced by factors such as the presence of reactive oxygen species .
properties
IUPAC Name |
2-(dimethylamino)-4-(3,5-dimethylanilino)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-9-5-10(2)7-11(6-9)15-13(17)8-12(14(18)19)16(3)4/h5-7,12H,8H2,1-4H3,(H,15,17)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNRXLWQHXRAAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CC(C(=O)O)N(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)-4-(3,5-dimethylanilino)-4-oxobutanoic acid |
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